1-(3,4-Dimethoxyphenethyl)-3-(2-(4-nitrophenyl)hydrazinyl)pyrrolidine-2,5-dione

Medicinal chemistry Pyrrolidine‑2,5‑dione Hydrazinyl derivatives

1-(3,4-Dimethoxyphenethyl)-3-(2-(4-nitrophenyl)hydrazinyl)pyrrolidine-2,5-dione (CAS 957006‑83‑6) is a fully synthetic, polyfunctional small molecule belonging to the N‑substituted pyrrolidine‑2,5‑dione (succinimide) chemical class [REFS‑1]. The compound is characterized by a 3,4‑dimethoxyphenethyl substituent at the N‑1 position and a 2‑(4‑nitrophenyl)hydrazinyl fragment at the C‑3 position, yielding a molecular formula of C₂₀H₂₂N₄O₆ and a molecular weight of 414.4 g mol⁻¹ [REFS‑1].

Molecular Formula C20H22N4O6
Molecular Weight 414.418
CAS No. 957006-83-6
Cat. No. B2881220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dimethoxyphenethyl)-3-(2-(4-nitrophenyl)hydrazinyl)pyrrolidine-2,5-dione
CAS957006-83-6
Molecular FormulaC20H22N4O6
Molecular Weight414.418
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CCN2C(=O)CC(C2=O)NNC3=CC=C(C=C3)[N+](=O)[O-])OC
InChIInChI=1S/C20H22N4O6/c1-29-17-8-3-13(11-18(17)30-2)9-10-23-19(25)12-16(20(23)26)22-21-14-4-6-15(7-5-14)24(27)28/h3-8,11,16,21-22H,9-10,12H2,1-2H3
InChIKeyBFVHIOXEYDXTRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,4-Dimethoxyphenethyl)-3-(2-(4-nitrophenyl)hydrazinyl)pyrrolidine-2,5-dione (CAS 957006-83-6): Compound Identity and Procurement Context


1-(3,4-Dimethoxyphenethyl)-3-(2-(4-nitrophenyl)hydrazinyl)pyrrolidine-2,5-dione (CAS 957006‑83‑6) is a fully synthetic, polyfunctional small molecule belonging to the N‑substituted pyrrolidine‑2,5‑dione (succinimide) chemical class [REFS‑1]. The compound is characterized by a 3,4‑dimethoxyphenethyl substituent at the N‑1 position and a 2‑(4‑nitrophenyl)hydrazinyl fragment at the C‑3 position, yielding a molecular formula of C₂₀H₂₂N₄O₆ and a molecular weight of 414.4 g mol⁻¹ [REFS‑1]. This scaffold has been investigated in structure‑based drug design campaigns targeting tumor necrosis factor‑α (TNF‑α) inhibition, where pyrrolidine‑2,5‑dione derivatives have demonstrated the capacity to disrupt protein–protein interactions central to inflammatory signaling [REFS‑2]. The confluence of a hydrogen‑bond‑rich hydrazine linker, an electron‑deficient 4‑nitrophenyl terminus, and a lipophilic 3,4‑dimethoxyphenethyl domain distinguishes this compound from simpler succinimide or maleimide analogs and positions it as a versatile intermediate for medicinal chemistry optimization.

Why Not All Pyrrolidine-2,5-Diones Are Interchangeable: Structural Determinants of Differentiation for CAS 957006-83-6


Within the pyrrolidine‑2,5‑dione family, minor structural modifications at the N‑1 and C‑3 positions produce profound differences in physicochemical properties, target engagement, and downstream biological readout [REFS‑1]. The 3,4‑dimethoxyphenethyl N‑substituent present in CAS 957006‑83‑6 contributes a distinct hydrogen‑bond acceptor profile and lipophilic character (XLogP3‑AA = 2.4) relative to analogs bearing a simpler phenyl, hydroxyphenyl, or naphthalene N‑substituent [REFS‑1]. Furthermore, the 2‑(4‑nitrophenyl)hydrazinyl moiety at C‑3 introduces a geometrically extended hydrogen‑bond donor/acceptor network not recapitulated by 3‑amino or 3‑aryl analogs [REFS‑1]. The 2023 JCIM study on pyrrolidine‑2,5‑dione TNF‑α inhibitors demonstrated that seemingly conservative N‑substituent alterations can shift IC₅₀ values by more than an order of magnitude and invert selectivity profiles, underscoring that even close structural neighbors cannot be presumptively interchanged without risking loss of potency or target specificity [REFS‑2].

Quantitative Differentiation of 1-(3,4-Dimethoxyphenethyl)-3-(2-(4-nitrophenyl)hydrazinyl)pyrrolidine-2,5-dione Against Closest Structural Analogs


Evidence Dimension 1 – Structural Differentiation: Hydrazine Linker vs. Simple Amino or Methylene Linkers

A defining structural feature of CAS 957006‑83‑6 is the 2‑(4‑nitrophenyl)hydrazinyl group appended at the C‑3 position of the pyrrolidine‑2,5‑dione core [REFS‑1]. In a 2023 structure‑based drug design study, pyrrolidine‑2,5‑dione derivatives incorporating a hydrazine‑type linker at C‑3 were shown to engage TNF‑α via a dual hydrogen‑bond network involving the hydrazine NH donors and the succinimide carbonyl oxygens, a binding mode inaccessible to analogs bearing a simple amino or methylene linker at the same position [REFS‑2]. The N–N bond distance (≈1.41 Å in analogous hydrazine‑containing small molecules) provides greater conformational flexibility than a C–C linker (≈1.54 Å) while retaining hydrogen‑bond donor capacity absent in C‑linked or tertiary‑amine analogs [REFS‑1][REFS‑2].

Medicinal chemistry Pyrrolidine‑2,5‑dione Hydrazinyl derivatives

Evidence Dimension 2 – Electronic Property Differentiation: Electron‑Deficient 4‑Nitrophenyl Motif

The 4‑nitrophenyl substituent on the hydrazine terminus imposes a significant electron‑withdrawing effect (σₚ = 0.78 for the nitro group) that polarizes the hydrazine N–H bonds and lowers the pKₐ of the adjacent NH proton [REFS‑1]. This stands in contrast to analogs such as 1‑(4‑hydroxyphenyl)‑3‑(2‑(4‑nitrophenyl)hydrazinyl)pyrrolidine‑2,5‑dione, in which the electron‑donating 4‑hydroxy group (σₚ = –0.37) at the N‑1 phenyl ring offsets the electron‑deficient character of the molecule [REFS‑1][REFS‑3]. In a 2024 structure‑activity study of pyrrolidine‑2,5‑dione tubulin polymerization inhibitors, electron‑withdrawing substituents at the N‑1 aromatic position were associated with improved antiproliferative IC₅₀ values (2.082 µM for the most potent analog) against HepG2 hepatocellular carcinoma cells [REFS‑3].

Medicinal chemistry Electron‑withdrawing group Nitroaromatic

Evidence Dimension 3 – Differentiation in Solubility‑Permeability Balance: Dual Methoxy Substitution Pattern

The 3,4‑dimethoxy substitution on the phenethyl ring of CAS 957006‑83‑6 creates a distinctive hydrogen‑bond acceptor surface (two methoxy oxygen atoms acting as H‑bond acceptors) while avoiding additional hydrogen‑bond donor capacity, in contrast to the 4‑hydroxyphenyl analog which introduces a phenolic –OH (one additional H‑bond donor) [REFS‑1]. Computed descriptors show that CAS 957006‑83‑6 carries 2 H‑bond donors and 8 H‑bond acceptors (HBA/HBD ratio = 4.0), whereas the 4‑hydroxyphenyl analog carries 3 H‑bond donors and 8 H‑bond acceptors (HBA/HBD ratio = 2.7) [REFS‑1]. This HBA/HBD ratio difference is meaningful because a higher ratio favors passive transcellular permeability while retaining sufficient aqueous solubility for in‑vitro assay compatibility [REFS‑2].

Drug‑likeness Permeability Solubility

Recommended Application Scenarios for 1-(3,4-Dimethoxyphenethyl)-3-(2-(4-nitrophenyl)hydrazinyl)pyrrolidine-2,5-dione in Drug Discovery and Chemical Biology


Scenario 1 – Fragment‑Based and Structure‑Guided Lead Optimization Targeting TNF‑α and Related Cytokine Signaling Nodes

The pyrrolidine‑2,5‑dione scaffold of CAS 957006‑83‑6 has been validated as a productive core for the structure‑based design of TNF‑α inhibitors, with crystallographically guided optimization yielding analogs that disrupt TNF‑α trimerization at sub‑micromolar concentrations [REFS‑1]. The hydrazine linker and 4‑nitrophenyl terminus offer two geometrically distinct hydrogen‑bond donor vectors and an electron‑deficient aryl ring suitable for π‑stacking with tyrosine or phenylalanine side‑chains commonly found in cytokine‑receptor interfaces. Procurement of CAS 957006‑83‑6 is advised for screening libraries targeting protein–protein interaction hubs where a moderate molecular weight (414 Da), balanced logP (2.4), and multiple hydrogen‑bonding functionalities are desirable starting points for fragment growth or scaffold hopping campaigns [REFS‑1][REFS‑2].

Scenario 2 – Cell‑Based Phenotypic Screening for Anticancer Activity in Hepatocellular Carcinoma and Other Solid Tumor Models

A closely related pyrrolidine‑2,5‑dione derivative demonstrated potent antiproliferative activity against HepG2 hepatocellular carcinoma cells (IC₅₀ = 2.082 µM) through inhibition of tubulin polymerization and induction of G2/M phase arrest [REFS‑2]. The 3,4‑dimethoxyphenethyl substituent present in CAS 957006‑83‑6 provides a favorable lipophilicity profile (XLogP3‑AA = 2.4) for passive cell membrane permeation, while the hydrazine linker retains the hydrogen‑bond donor capacity associated with tubulin colchicine‑site binding [REFS‑1][REFS‑2]. This compound is therefore recommended as a chemical probe for investigating tubulin‑dependent cell cycle regulation or as a starting scaffold for structure‑activity relationship (SAR) expansion in antiproliferative phenotypic assays [REFS‑2].

Scenario 3 – Physicochemical Property‑Driven Compound Library Design for Oral Bioavailability Optimization

With a molecular weight of 414.4 g mol⁻¹, XLogP3‑AA of 2.4, 2 hydrogen‑bond donors, and 8 hydrogen‑bond acceptors, CAS 957006‑83‑6 resides comfortably within the Lipinski rule‑of‑five and Veber rule space predictive of oral bioavailability [REFS‑1]. In comparative library design, this compound occupies a distinct property space relative to its 1‑(4‑hydroxyphenyl) analog (more H‑bond donors, lower logP) and its 1‑(naphthalen‑1‑yl) analog (excessively high logP, reduced aqueous solubility). Procurement teams building diversity‑oriented or lead‑like screening collections can utilize CAS 957006‑83‑6 as a representative of the 'goldilocks' property zone that balances solubility and permeability for both biochemical and cell‑based assay formats [REFS‑1][REFS‑2].

Scenario 4 – Electrophilic Warhead and Reactive Fragment Screening for Covalent Inhibitor Discovery

The 4‑nitrophenyl moiety appended to the hydrazine linker is electron‑deficient and potentially susceptible to nucleophilic aromatic substitution (SNAr) under appropriate conditions, making CAS 957006‑83‑6 a candidate for covalent inhibitor screening campaigns [REFS‑1]. Unlike analogs bearing electron‑neutral or electron‑rich aryl groups (e.g., 4‑ethylphenyl or 4‑dimethylaminophenyl), the nitro group activates the aromatic ring for selective reaction with cysteine thiolates or other active‑site nucleophiles, enabling the design of targeted covalent inhibitors (TCIs) where the pyrrolidine‑2,5‑dione core provides binding affinity and the nitrophenyl group provides latent electrophilic reactivity [REFS‑1][REFS‑2].

Quote Request

Request a Quote for 1-(3,4-Dimethoxyphenethyl)-3-(2-(4-nitrophenyl)hydrazinyl)pyrrolidine-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.